2-methylquinoline-7-carboxylic Acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6H,1H3,(H,13,14) |
InChI Key |
HLNZUPXEMBVXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Carbonylation of a Halogenated Precursor:a Robust and Widely Applicable Strategy Involves the Use of a Pre Functionalized Precursor, Namely 7 Bromo 2 Methylquinoline. This Starting Material Can Be Converted to the Target Carboxylic Acid Via Two Main Pathways:
Palladium-Catalyzed Carbonylation: This method involves the reaction of the bromo-precursor with carbon monoxide (CO) gas in the presence of a palladium catalyst and an alcohol (like methanol) to form the corresponding methyl ester. Subsequent hydrolysis of the ester yields the desired 2-methylquinoline-7-carboxylic acid. This approach has been successfully used for the synthesis of other quinoline-3-carboxylic acids from dichloroquinoline precursors. google.com
Halogen-Metal Exchange and Carboxylation: A more common laboratory-scale method is the reaction of 7-bromo-2-methylquinoline (B1280046) with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent precursor (e.g., i-PrMgCl·LiCl) at low temperatures. acs.org This generates a highly reactive organometallic intermediate (a 7-quinolyl-lithium or -magnesium species). This intermediate is then quenched with an electrophile, carbon dioxide (usually in the form of dry ice), to form the carboxylate salt, which upon acidic workup gives the final carboxylic acid. This halogen/metal exchange is a powerful technique for the regioselective functionalization of bromoquinolines. acs.org
Directed Ortho Metalation Dom :dom is a Powerful Technique for the Regioselective Deprotonation and Functionalization of Aromatic Rings.wikipedia.orgthe Strategy Relies on a Directing Metalation Group Dmg Which Coordinates to an Organolithium Base, Directing Deprotonation to the Adjacent Ortho Position.wikipedia.orgunblog.frfor C 7 Carboxylation of 2 Methylquinoline, a Dmg Would Need to Be Installed at the C 8 Position. Potential Dmgs Include Amides Conr₂ , Sulfoxides, or Methoxy Och₃ Groups. the C 8 Functionalized Quinoline Would Be Treated with a Strong Lithium Base E.g., Lda or S Buli , Leading to Selective Deprotonation at C 7. the Resulting Aryllithium Intermediate Can then Be Trapped with Co₂ to Yield the C 7 Carboxylic Acid.unblog.frthis Approach Allows for Direct C H Bond Activation, Avoiding the Need for a Halogenated Precursor.researchgate.net
Isolation, Purification, and Yield Optimization in 2-Methylquinoline-7-carboxylic Acid Synthesis
The successful synthesis of this compound hinges on effective isolation and purification procedures to obtain the product in high purity and yield.
Isolation and Purification: The acidic nature of the target compound is a key feature that can be exploited during purification.
Acid-Base Extraction: A standard workup involves partitioning the reaction mixture between an organic solvent and water. The aqueous layer is made basic (e.g., with NaOH or NaHCO₃), which deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the separation of neutral or basic organic impurities by extraction. The aqueous layer is then isolated and acidified (e.g., with HCl), causing the desired carboxylic acid to precipitate out of the solution. nih.gov
Recrystallization: The crude, precipitated solid is often purified further by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or water) to remove any remaining impurities. sci-hub.se
Chromatography: If impurities are difficult to remove by precipitation, column chromatography on silica (B1680970) gel is a common alternative. researchgate.netgoogle.com
Yield Optimization: Maximizing the yield requires careful control over reaction conditions and minimizing loss during workup.
Reaction Conditions: Factors such as temperature, reaction time, choice of solvent, and catalyst loading must be optimized. For metal-mediated reactions, the choice of base or organometallic reagent is critical to ensure high regioselectivity and prevent side reactions. acs.org
Minimizing Side Reactions: In strategies like DoM or halogen-metal exchange, side reactions such as nucleophilic addition of the organometallic reagent to the quinoline (B57606) ring can occur. Performing the reaction at low temperatures and choosing the appropriate reagent can suppress these competing pathways.
Workup Procedure: Careful execution of the isolation steps, such as ensuring complete precipitation by adjusting the pH correctly and thorough washing of the filtered product, is crucial to avoid mechanical loss of the product.
Chemical Reactivity and Derivatization of 2 Methylquinoline 7 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The conversion of the carboxylic acid to esters and amides is a common strategy in medicinal chemistry and materials science.
Esterification: Esters of 2-methylquinoline-7-carboxylic acid can be synthesized through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a widely used approach. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is typically used in large excess. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder conditions such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Another method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol. commonorganicchemistry.com
Amidation: The formation of amides from this compound generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC), which transforms the carboxylic acid into a better leaving group. youtube.com The reaction proceeds by mixing the carboxylic acid with an amine in the presence of the dehydrating agent. youtube.com Alternatively, the carboxylic acid can be converted to its ammonium (B1175870) salt, which upon heating, dehydrates to form the corresponding primary amide. libretexts.org
Table 1: Representative Esterification and Amidation Conditions
| Reaction | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester | commonorganicchemistry.com |
| Amidation | Amine, DCC | Amide | youtube.com |
| From Ammonium Salt | Ammonium Carbonate, then Heat | Primary Amide | libretexts.org |
The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction strategy.
Reduction to Alcohols: Strong reducing agents are required for the direct reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound into (2-methylquinolin-7-yl)methanol. chemistrysteps.comyoutube.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. youtube.comlibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than the starting carboxylic acid and are typically reduced further to the alcohol. chemistrysteps.comlibretexts.org Therefore, a multi-step approach is often necessary. The carboxylic acid can first be converted to a less reactive derivative, such as an ester. This ester can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org
Decarboxylation involves the removal of the carboxyl group and its replacement with a hydrogen atom, releasing carbon dioxide. For aromatic carboxylic acids like this compound, this transformation typically requires heating. The reaction can be performed by heating the solid carboxylic acid, sometimes in the presence of a metal catalyst like copper. A common laboratory method involves heating the acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), which facilitates the removal of the -COOH group. libretexts.org For instance, a similar compound, 2-methyl-7-chloroquinoline-3-carboxylic acid, undergoes thermal decarboxylation when melted. google.com This suggests that heating this compound, likely above its melting point, would yield 2-methylquinoline (B7769805).
Acid Halides: Acid chlorides are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other derivatives. This compound can be converted to its corresponding acid chloride, 2-methylquinoline-7-carbonyl chloride, by treatment with thionyl chloride (SOCl₂). ajchem-a.com Oxalyl chloride is another common reagent for this transformation.
Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of the carboxylic acid. Alternatively, heating the carboxylic acid with a strong dehydrating agent can also yield the anhydride.
Reactions Involving the Quinoline (B57606) Heterocyclic Ring System
The quinoline ring itself can undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom and the existing substituents.
Electrophilic aromatic substitution on the quinoline scaffold is more complex than on a simple benzene (B151609) ring. The quinoline nucleus is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom, which makes the pyridine (B92270) ring (containing the nitrogen) particularly unreactive. nih.gov Consequently, substitution typically occurs on the benzene ring (positions 5, 6, 7, and 8).
In this compound, the reactivity and regioselectivity are governed by the combined effects of the substituents:
Carboxylic Acid Group (-COOH) at C7: This is a deactivating, meta-directing group. It will direct incoming electrophiles to the C5 and C8a (bridgehead) positions, while strongly deactivating the entire ring.
Quinoline Nitrogen: Deactivates both rings, but the effect is much stronger on the pyridine ring.
Given these factors, electrophilic substitution is expected to occur preferentially on the benzenoid ring. The deactivating -COOH group at position 7 makes the entire ring less reactive, meaning harsh conditions (e.g., fuming sulfuric acid for sulfonation or a mixture of concentrated nitric and sulfuric acids for nitration) would likely be required. The most probable sites for substitution would be position 5 and possibly position 8, which are meta to the deactivating carboxyl group.
Nucleophilic Aromatic Substitution on Activated Quinoline Derivatives
The quinoline ring system is generally resistant to nucleophilic aromatic substitution (SNA r). However, the presence of the electron-withdrawing nitrogen atom makes the pyridine ring more susceptible to nucleophilic attack than the benzene ring, particularly at the C2 and C4 positions. youtube.com For SNA r to occur readily, the quinoline ring typically requires activation by strongly electron-withdrawing groups or conversion to a quinolinium salt.
In the case of this compound, the carboxylic acid group at the 7-position does not significantly activate the ring for nucleophilic attack. Therefore, direct displacement of a hydride ion is unlikely. However, derivatization of the quinoline nitrogen to form a quinolinium salt would greatly enhance its electrophilicity, making it more susceptible to attack by nucleophiles.
Furthermore, the introduction of a good leaving group, such as a halogen, at positions 2 or 4 would facilitate nucleophilic substitution. For instance, 4-chloro-8-methylquinolin-2(1H)-one and its thio-analogue have been shown to undergo nucleophilic substitution at the 4-position with various nucleophiles, including hydrazines, azides, and amines. mdpi.com This highlights the importance of a suitable leaving group in promoting these reactions.
Hydrogenation and Reduction of the Quinoline Ring
The quinoline ring system can be selectively or fully reduced depending on the reaction conditions. Catalytic hydrogenation of quinoline derivatives can lead to the reduction of either the pyridine ring, the benzene ring, or both.
Partial reduction of the pyridine ring is often achieved using reagents like tin and hydrochloric acid. youtube.com For a more complete reduction to a tetrahydroquinoline, stronger catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typically employed. youtube.com DFT calculations have shown that the uncatalyzed reduction of quinoline by Hantzsch ester proceeds via a 1,4-reduction to yield an enamine intermediate, which is then further reduced. acs.org
For this compound, the specific conditions would determine the outcome. The presence of the carboxylic acid group might influence the regioselectivity of the reduction.
| Reagent | Product | Ring Reduced |
| Tin and HCl | 1,2,3,4-Tetrahydro-2-methylquinoline-7-carboxylic acid | Pyridine |
| H₂/Pd-C | 1,2,3,4-Tetrahydro-2-methylquinoline-7-carboxylic acid | Pyridine |
| Stronger conditions (e.g., high pressure/temp. H₂/Ru) | Decahydro-2-methylquinoline-7-carboxylic acid | Both Pyridine and Benzene |
Table 1: Potential Reduction Products of this compound
Oxidation of the Quinoline System
The quinoline ring is generally stable to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. For example, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzene ring, yielding a pyridine dicarboxylic acid. youtube.com Specifically for some methylquinolines, oxidation with nickel peroxide in an aqueous base has been shown to yield quinoline-2,3-dicarboxylic acid. tandfonline.com
Enzymatic oxidation offers a more selective approach. For instance, the catabolism of quinoline-2-carboxylic acid by a mutant strain of Azotobacter sp. initiates with hydroxylation at the C-5 position. rsc.org Similarly, Pseudomonas fluorescens can hydroxylate 4-hydroxyquinoline-2-carboxylic acid at the C-7 and C-8 positions. rsc.org
Reactivity of the 2-Methyl Group in this compound
The methyl group at the 2-position of the quinoline ring is activated due to its conjugation with the electron-withdrawing quinoline system. This activation allows for a variety of reactions at the methyl group.
Oxidation of the Methyl Group
The activated methyl group of 2-methylquinoline can be oxidized to a carboxylic acid. youtube.com While strong oxidizing agents like potassium permanganate can be used, they may also lead to the degradation of the quinoline ring. youtube.com More selective methods are often preferred. For instance, selenium dioxide (SeO₂) can oxidize the methyl group to an aldehyde. A metal-free method using iodine and tert-butyl hydroperoxide (TBHP) in DMSO has been developed for the oxidation of 2-methylquinolines to their corresponding aldehydes. acs.orgnih.gov
| Oxidizing Agent | Product |
| Selenium Dioxide (SeO₂) | 7-Carboxyquinoline-2-carbaldehyde |
| I₂/TBHP in DMSO | 7-Carboxyquinoline-2-carbaldehyde |
| Strong KMnO₄ | Quinoline-2,7-dicarboxylic acid (potential for ring cleavage) |
Table 2: Oxidation Products of the 2-Methyl Group
Condensation Reactions Involving the Methyl Group
The acidic protons of the 2-methyl group allow it to participate in condensation reactions with aldehydes and other electrophiles. This reactivity is the basis for the Doebner-von Miller reaction, which is a method for synthesizing quinolines. wikipedia.org In the context of a pre-formed 2-methylquinoline, the methyl group can react with aromatic aldehydes in a Perkin-like reaction to form 2-styrylquinoline (B1231325) derivatives. researchgate.net These reactions are often catalyzed by a base or acid. The reaction of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes has been used to synthesize various 2-styrylquinoline-4-carboxylic acids. researchgate.net
A classic example is the Claisen condensation, where an ester enolate reacts with another ester molecule. youtube.comyoutube.com While not a direct reaction of the methyl group itself, the principles of enolate formation are analogous to the deprotonation of the active methyl group in 2-methylquinoline.
Radical Reactions of the Methyl Substituent
The C-H bonds of the methyl group in 2-methylquinoline can undergo homolytic cleavage to form a benzyl-type radical. This radical is stabilized by resonance with the quinoline ring. Radical reactions can be initiated by light (hν) or radical initiators. masterorganicchemistry.com For example, the reaction of methyl radicals with aniline (B41778) can proceed via addition or abstraction channels. nih.gov While specific studies on radical reactions of this compound are not prevalent, the general principles of free radical chemistry suggest that reactions such as halogenation or other radical-mediated C-H functionalizations at the methyl group are feasible. masterorganicchemistry.com The presence of radical scavengers like TEMPO can inhibit these reactions, providing evidence for a radical mechanism. acs.orgnih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high atom economy and procedural efficiency. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that utilize a carboxylic acid component.
While the application of MCRs in the synthesis of diverse quinoline derivatives is well-documented, specific examples detailing the use of this compound as the acidic component in Ugi or Passerini reactions are not extensively reported in the current scientific literature. However, the general principles of these reactions can be extrapolated to understand their potential with this particular substrate.
In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide to produce a complex α-acylamino amide derivative. The quinoline moiety would be incorporated into the final product, tethered through the amide bond formed from its carboxyl group. This approach would allow for the rapid generation of a library of diverse compounds by varying the other three components.
Similarly, in a Passerini three-component reaction, this compound could react with an aldehyde or ketone and an isocyanide to yield an α-acyloxy carboxamide. This would result in the formation of a derivative where the 2-methylquinoline-7-carbonyl group is attached to the α-carbon of the newly formed amide.
The exploration of this compound in such MCRs presents a promising avenue for the discovery of novel chemical entities with potential biological activities.
Synthetic Routes to Complex Derivatives of this compound
The carboxylic acid group of this compound is a versatile handle for the synthesis of more complex derivatives, primarily through the formation of amide and ester linkages. These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
The synthesis of amide derivatives from carboxylic acids is a well-established transformation. For instance, the coupling of 8-hydroxy-2-methylquinoline-7-carboxylic acid with various amines using a coupling agent like dicyclohexylcarbodiimide (DCC) has been reported to produce a series of substituted amides. A similar strategy can be envisioned for this compound, reacting it with a diverse range of primary and secondary amines to generate a library of N-substituted amides. The general reaction scheme involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| This compound | Primary/Secondary Amine | DCC, EDCI, etc. | N-Substituted-2-methylquinoline-7-carboxamide |
Esterification represents another key derivatization pathway. A common method for the synthesis of esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction of 4-chloro-2-methylquinoline-7-carboxylic acid with methanol (B129727) in the presence of thionyl chloride has been documented to yield the corresponding methyl ester. libretexts.org This indicates that the carboxylic acid group of the 2-methylquinoline scaffold is amenable to esterification.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-methylquinoline-7-carboxylate |
The synthesis of these amide and ester derivatives significantly expands the chemical space accessible from this compound, providing opportunities for the development of new therapeutic agents and functional materials.
Computational and Theoretical Investigations of 2 Methylquinoline 7 Carboxylic Acid
Theoretical Studies of Reaction Mechanisms Involving 2-Methylquinoline-7-carboxylic Acid
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions. For a molecule like this compound, such studies would be invaluable in understanding its reactivity.
Reaction Pathways and Transition State Analysis
The reactivity of this compound is dictated by its functional groups: the quinoline (B57606) ring system, the methyl group at position 2, and the carboxylic acid group at position 7. Theoretical investigations would likely focus on reactions involving these sites.
Electrophilic Aromatic Substitution: The quinoline nucleus is susceptible to electrophilic attack. Computational models could predict the most likely sites for substitution by analyzing the electron density distribution across the aromatic rings. The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group would significantly influence the regioselectivity of such reactions. Transition state analysis for various electrophilic additions would reveal the activation energies and help determine the preferred reaction pathway.
Reactions at the Carboxylic Acid Group: Derivatization of the carboxylic acid to form esters, amides, or acid chlorides is a common synthetic transformation. Theoretical calculations can model the reaction pathways for these conversions. For instance, in an esterification reaction, DFT could be used to map the potential energy surface, identifying the transition state for the nucleophilic attack of an alcohol on the carbonyl carbon and the subsequent elimination of water.
Reactions involving the Methyl Group: The methyl group at the 2-position can also be a site for reaction, such as oxidation or condensation. nih.govresearchgate.net Computational studies could explore the mechanism of C-H bond activation at this position, which is often a critical step in its functionalization. nih.govresearchgate.net
A hypothetical transition state for the initial step of a Doebner-von Miller-type reaction, a common method for quinoline synthesis, could be modeled to understand the formation of the quinoline ring itself. While this pertains to its synthesis rather than its subsequent reactions, the principles of transition state analysis remain the same.
Hypothetical Transition State Geometries:
| Reaction Type | Key Interacting Atoms in Transition State | Expected Geometric Features |
| Electrophilic Nitration | C (quinoline ring), N (NO2+) | Partial bond formation between the carbon and nitrogen atoms. Elongated N-O bonds in the nitronium ion. |
| Esterification (Acid-Catalyzed) | C (carbonyl), O (alcohol) | Tetrahedral-like geometry around the carbonyl carbon. Partial bonds between the carbonyl carbon and the incoming alcohol oxygen. Elongated C=O bond. |
| Amide Formation (with SOCl2) | C (carbonyl), Cl (thionyl chloride) | Formation of a chlorosulfite intermediate. The transition state would involve the nucleophilic attack of the amine on the activated carbonyl group. |
This table is illustrative and based on general mechanistic principles, as specific data for this compound is not available.
Energetics of Derivatization Reactions
The feasibility and outcome of derivatization reactions are governed by their energetic profiles. Computational chemistry provides a means to calculate the key thermodynamic parameters.
Calculating Reaction Enthalpies and Gibbs Free Energies: DFT calculations can be used to determine the ground state energies of reactants, products, and intermediates. From these, the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be calculated. A negative ΔG indicates a spontaneous reaction under the given conditions.
For instance, the energetics of forming an ester or an amide from this compound could be compared. This would involve calculating the energies of the starting acid, the corresponding alcohol or amine, the ester or amide product, and the byproduct (water).
Influence of Substituents: Theoretical studies could systematically investigate how modifying the substituents on the quinoline ring or the derivatizing agent affects the reaction energetics. For example, the presence of electron-withdrawing or electron-donating groups on an alcohol used for esterification would alter the nucleophilicity of the oxygen atom and thus impact the activation energy of the reaction.
Table of Hypothetical Reaction Energetics:
| Derivatization Reaction | Reactants | Product | Hypothetical ΔG (kcal/mol) |
| Methanolysis | This compound + Methanol (B129727) | Methyl 2-methylquinoline-7-carboxylate + Water | < 0 (likely spontaneous with catalyst) |
| Amination | This compound + Ammonia | 2-methylquinoline-7-carboxamide + Water | < 0 (likely spontaneous with activation) |
| Chlorination | This compound + Thionyl Chloride | 2-methylquinoline-7-carbonyl chloride + SO2 + HCl | < 0 (typically favorable) |
Note: The ΔG values are hypothetical and serve to illustrate the type of data that would be generated from computational studies.
Intermolecular Interaction Energies and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Computational methods are instrumental in predicting and understanding these interactions.
The primary intermolecular interactions expected for this compound are hydrogen bonding and π-π stacking. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The aromatic quinoline system allows for π-π stacking interactions between adjacent molecules.
Hydrogen Bonding: The most prominent interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a very common motif for carboxylic acids. nih.gov The strength of this O-H···O hydrogen bond can be quantified through computational methods.
π-π Stacking: The planar quinoline rings can stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) could be predicted by computational models.
Crystal Structure Prediction: Advanced computational techniques can be used to predict the most stable crystal packing of a molecule. These methods explore various possible arrangements of the molecules in a unit cell and rank them based on their calculated lattice energies. Such predictions can guide experimental crystallization efforts.
Table of Predicted Intermolecular Interaction Energies:
| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond (Dimer) | -COOH ··· HOOC- | -7 to -10 |
| Hydrogen Bond (to N) | -COOH ··· N(quinoline) | -3 to -5 |
| π-π Stacking | Quinoline Ring ··· Quinoline Ring | -2 to -5 |
| C-H···O Interaction | C-H (methyl/aromatic) ··· O=C | -0.5 to -2 |
These energy ranges are typical for such interactions and are provided for illustrative purposes.
Applications of 2 Methylquinoline 7 Carboxylic Acid in Advanced Materials and Chemistry Excluding Clinical Applications
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks
Quinoline (B57606) carboxylic acids are recognized as valuable ligands in coordination chemistry due to the presence of both a nitrogen atom within the aromatic ring and oxygen atoms in the carboxyl group, which can act as donor sites for metal ions. researchgate.net This dual functionality allows them to form stable chelate rings and act as bridging linkers in more complex architectures.
Design and Synthesis of Metal Complexes with 2-Methylquinoline-7-carboxylic Acid
The synthesis of metal complexes using this compound would typically involve the reaction of the deprotonated carboxylate with a suitable metal salt in a solvent. The nitrogen atom of the quinoline ring and the carboxylate oxygen can coordinate to a metal center, forming a stable five- or six-membered chelate ring. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of other ancillary ligands. researchgate.net
While specific studies on complexes with this compound are scarce, research on closely related structures, such as 8-hydroxy-2-methylquinoline-7-carboxylic acid, has demonstrated the formation of novel ruthenium(II) complexes. researchgate.net This suggests that this compound is a viable candidate for creating a diverse range of coordination compounds with various transition metals. The synthesis process itself can be a straightforward reaction, for example, by combining the carboxylic acid with a metal precursor like a metal halide or acetate. thieme-connect.de
Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the ligand are crucial in determining the final topology and properties of the MOF. researchgate.netmdpi.com Ligands based on quinoline and its derivatives are of interest for creating MOFs due to their rigidity and defined coordination vectors. nih.gov
Theoretically, this compound could function as a linker in the self-assembly of MOFs and coordination polymers. The carboxylic acid group can bind to metal centers, while the quinoline backbone acts as a rigid spacer. The specific position of the carboxylate at the C7 position dictates the angle at which it can connect metal nodes, influencing the resulting framework's dimensionality and pore structure. Research on analogous molecules like quinoline-2,4-dicarboxylic acid and isoquinoline-5-carboxylate has shown their successful use in forming 2D and 3D coordination polymers with lanthanide and copper ions, respectively. nih.govpolimi.it Although no MOFs explicitly using this compound as the primary linker have been reported, the principles of reticular chemistry suggest its potential for creating novel frameworks.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from quinoline-based ligands can exhibit significant catalytic activity. Ruthenium complexes, for instance, are known to be effective catalysts for reactions such as hydrogenation, hydrogen transfer, and C-H bond activation. researchgate.net The synthesis of ruthenium complexes with quinoline carboxylic acid derivatives has been explored, highlighting the potential for this class of compounds in catalysis. researchgate.net
While there is no specific research detailing the catalytic performance of metal complexes of this compound, it can be hypothesized that such complexes could be active catalysts. The electronic properties of the quinoline ring system, modified by the methyl and carboxylate groups, would influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. The development of such catalysts would first require the synthesis and characterization of the metal complexes, followed by screening for activity in various organic transformations.
Utilization as a Precursor in the Synthesis of Functional Organic Materials
The rigid structure and reactive carboxylic acid handle of this compound make it a potential building block for constructing larger, functional organic molecules and polymers.
Polymerization Strategies Incorporating this compound Units
The incorporation of this compound into a polymer backbone could be achieved through standard polymerization techniques. For example, it could be converted into a more reactive derivative, such as an acid chloride or an ester, and then used in condensation polymerization reactions with appropriate co-monomers (e.g., diamines or diols) to form polyesters or polyamides. The quinoline unit, when integrated into a polymer chain, would impart rigidity, thermal stability, and specific photophysical properties to the resulting material. Despite the theoretical possibilities, specific examples of polymerization strategies utilizing this particular monomer are not found in current literature.
Development of Organic Semiconductors and Optoelectronic Materials
Quinoline derivatives are a class of compounds that have been investigated for their applications in organic electronics, including as components of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. Their aromatic nature facilitates π-π stacking and charge transport, which are essential properties for organic semiconductors.
The molecular structure of this compound suggests potential for use in this field, likely after modification to enhance its processability and electronic characteristics. For instance, it could serve as a foundational scaffold for the synthesis of more complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While general research into organic semiconductors is vast, and some quinoline-based materials have shown promise, dedicated studies on the development of semiconductors or optoelectronic materials directly derived from this compound have yet to be reported. researchgate.net
Application in Dye Synthesis and Pigments
The 2-methylquinoline (B7769805) moiety, also known as quinaldine (B1664567), is a well-established precursor in the synthesis of cyanine (B1664457) dyes. nih.gov These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. The methyl group at the 2-position of the quinoline ring is particularly reactive and can undergo condensation reactions with various electrophiles to form the polymethine chain, which is the chromophore of the dye. nih.gov
The presence of the carboxylic acid group at the 7-position of the quinoline ring in this compound offers a strategic advantage for creating functional dyes. This carboxylic acid group can serve as an anchor to attach the dye to different substrates, such as fabrics, polymers, or biomolecules, through the formation of ester or amide linkages. fishersci.ca Furthermore, the electronic nature of the substituent at the 7-position can influence the photophysical properties of the resulting dye, including its absorption and emission wavelengths. While direct synthesis of dyes from this compound is not extensively documented in dedicated studies, its potential is inferred from the well-established reactivity of quinaldine derivatives in dye synthesis. nih.govresearchgate.net
Table 1: Potential Advantages of this compound in Dye Synthesis
| Feature | Advantage |
| Reactive Methyl Group | Enables the formation of the polymethine chain, the core of cyanine dyes. |
| Carboxylic Acid Group | Provides a site for covalent attachment to various materials. |
| Quinoline Core | Contributes to the thermal and chemical stability of the resulting dye. |
| Position of Carboxylic Acid | Can modulate the photophysical properties of the dye. |
Analytical Chemistry Applications of this compound
The structural features of this compound make it an interesting candidate for various applications in analytical chemistry, from metal ion detection to chromatography.
Quinoline derivatives, particularly those containing coordinating functional groups like carboxylic acids and nitrogen atoms, are known to form stable complexes with a variety of metal ions. scirp.org The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group of this compound can act as a bidentate or even tridentate ligand, chelating with metal ions. This complexation can lead to changes in the spectroscopic properties of the molecule, such as a shift in the absorption or emission spectrum, which can be harnessed for the colorimetric or fluorometric detection of metal ions.
While specific studies on this compound as a metal ion sensor are not abundant, research on closely related compounds like 8-hydroxyquinoline-7-carboxylic acid derivatives has demonstrated their potential as potent inhibitors of metal-dependent enzymes through metal chelation. nih.govresearchgate.net This highlights the inherent capability of the quinoline-7-carboxylic acid scaffold to interact with metal ions. The formation of colored or fluorescent complexes with specific metal ions could form the basis for sensitive and selective analytical methods.
The fluorescence of quinoline derivatives is often sensitive to the polarity of their microenvironment and the pH of the solution. The protonation and deprotonation of the quinoline nitrogen and the carboxylic acid group in this compound can significantly alter its electronic structure and, consequently, its fluorescence properties. This pH-dependent fluorescence makes such compounds potential candidates for use as pH indicators or fluorescent probes in chemical and biological systems.
For instance, the introduction of a dimethylamino group at the 7-position of a quinoline ring has been shown to induce fluorescence, creating a tunable scaffold for developing fluorescent probes. sci-hub.se While this is a different substituent, it underscores the importance of the 7-position in modulating the photophysical properties of the quinoline core. The inherent fluorescence of the quinoline nucleus, coupled with the ionizable carboxylic acid group, provides a framework for designing novel pH-sensitive fluorescent probes based on this compound.
Chiral derivatives of quinoline have been explored for their potential in enantioselective chromatography. Chiral stationary phases (CSPs) are crucial for the separation of enantiomers, which is of great importance in the pharmaceutical and fine chemical industries. The rigid and planar structure of the quinoline ring system, combined with the ability to introduce chiral substituents, makes quinoline derivatives attractive as components of CSPs.
While there are no direct reports of this compound being used as a stationary phase, its carboxylic acid group provides a convenient handle for immobilization onto a solid support, such as silica (B1680970) gel. Derivatization of the carboxylic acid with a chiral amine or alcohol would introduce the necessary chirality for enantiomeric recognition. The π-stacking interactions offered by the quinoline ring, along with hydrogen bonding and dipole-dipole interactions involving the amide or ester linkage, could contribute to the chiral recognition mechanism.
Chemical Sensors and Chemo-sensors Incorporating this compound Motifs
The development of chemical sensors and chemosensors for the detection of specific analytes is a rapidly growing field. The quinoline core is a popular building block for chemosensors due to its favorable photophysical properties and the ease with which it can be functionalized. The this compound motif can be incorporated into more complex sensor molecules designed to detect a variety of species, including ions and small organic molecules.
The general strategy involves coupling the quinoline moiety, which acts as a signaling unit (fluorophore or chromophore), to a receptor unit that selectively binds to the target analyte. The binding event then triggers a change in the spectroscopic signal of the quinoline unit. The carboxylic acid group of this compound is ideal for linking the quinoline core to different receptor units through amide bond formation. Although specific sensors based on this exact molecule are not widely reported, the principles of sensor design and the known properties of quinoline derivatives suggest its significant potential in this area. For example, electrochemical sensors have been developed using multi-walled carbon nanotubes and two-dimensional zeolitic imidazolate framework nanosheets for the determination of various compounds, a methodology that could be adapted for sensors incorporating this compound. nih.gov
Role in Supramolecular Chemistry and Non-covalent Assembly Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar aromatic structure of the quinoline ring makes it an excellent candidate for participating in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. acs.org
The carboxylic acid group of this compound is a powerful functional group for directing supramolecular assembly through the formation of robust hydrogen bonds. Carboxylic acids can form predictable and stable hydrogen-bonded dimers or extended chains. The combination of the hydrogen-bonding carboxylic acid and the π-stacking quinoline ring within the same molecule allows for the construction of well-defined one-, two-, or even three-dimensional supramolecular architectures. acs.org While the direct use of this compound in supramolecular assemblies is not extensively detailed, the fundamental principles of molecular recognition and self-assembly strongly support its potential in this field. Studies on related styryl-quinoline derivatives have shown their ability to form complex supramolecular structures, indicating the utility of the quinoline motif in this area of chemistry. acs.org
Molecular Interactions and Recognition Studies of 2 Methylquinoline 7 Carboxylic Acid
Investigation of Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid materials with desired physical and chemical properties. rsc.orgscribd.com The hydrogen bond is the most critical tool in this field, and the structure of 2-methylquinoline-7-carboxylic acid is primed for forming robust and predictable hydrogen-bonded networks.
Studies on analogous quinoline (B57606) carboxylic acids reveal common and recurring hydrogen bonding motifs. A primary interaction is the strong hydrogen bond formed between the acidic proton of the carboxylic acid group and the basic nitrogen atom of the quinoline ring of an adjacent molecule. This O—H⋯N interaction is a powerful structure-directing force, often leading to the formation of acid–base pairs in the crystal lattice. In studies of co-crystals involving 4-methylquinoline (B147181) and various benzoic acids, these O⋯N distances are consistently short, typically ranging from 2.52 Å to 2.57 Å, indicating a very strong hydrogen bond. nih.gov
Depending on the pKa difference between the carboxylic acid and the protonated quinoline, this interaction can lead to proton transfer, resulting in a zwitterionic carboxylate-quinolinium pair (COO⁻···HN⁺). For instance, quinoline-2-carboxylic acid has been observed to crystallize in both neutral and zwitterionic forms within the same crystal structure, forming tautomeric pairs held together by these strong hydrogen bonds. researchgate.net
Another fundamental motif is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. This R²₂(8) graph set is one of the most common and stable arrangements for carboxylic acids in the solid state. The crystal structure is then built up by further linking these primary synthons through weaker interactions. In some crystal structures of related compounds, molecules are linked by intermolecular O—H⋯N and O—H⋯O quadruple hydrogen bonds, creating complex inversion dimers. nih.gov
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance | Reference |
|---|---|---|---|---|
| Strong | O—H···N | 2.52 - 2.57 | Forms primary acid-base pairs or zwitterions. | nih.gov |
| Strong | O—H···O | ~2.47 | Forms classic carboxylic acid dimers. | researchgate.net |
| Weak | C—H···O | - | Links primary synthons into ribbons or layers. | nih.gov |
π-π Stacking Interactions in Solid State and Solution
The planar, electron-rich quinoline ring system of this compound facilitates significant π-π stacking interactions, which work in concert with hydrogen bonding to stabilize the crystal structure. These interactions involve the attractive, non-covalent forces between aromatic rings.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Description | Reference |
|---|---|---|---|
| Quinoline Ring 1 ⋯ Quinoline Ring 1 (symmetry generated) | 3.7318 | Interaction linking hydrogen-bonded units into a dimer. | nih.gov |
| Quinoline Ring 1 ⋯ Pyridine (B92270) part of Quinoline Ring 2 | 3.5955 | Interaction linking hydrogen-bonded units into a dimer. | nih.gov |
Molecular Recognition with Small Organic Molecules and Ions
The dual functionality of this compound—a hydrogen-bonding site and a π-stacking surface—makes it an excellent candidate for use in molecular recognition and host-guest chemistry. ijacskros.com Synthetic receptors based on the quinoline scaffold have been designed to selectively bind specific guest molecules.
The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing for precise, multi-point interactions with a complementary guest. For instance, quinoline-based receptors have been shown to recognize and bind tartaric acid through hydrogen bonding, which can result in a measurable change in the host's fluorescence properties (emission quenching). ijacskros.com This principle can be extended to the recognition of other poly-functional molecules like dicarboxylic acids or amino acids.
The quinoline ring itself can participate in recognition through π-stacking with other aromatic molecules or through cation-π interactions with positive ions. The combination of hydrogen bonding and π-stacking allows for high affinity and selectivity in binding. For example, a receptor could be designed where the carboxylic acid group anchors a guest via hydrogen bonds, while the quinoline ring provides additional stabilization through π-π interactions with an aromatic moiety on the guest. ijacskros.com
Studies on Surface Adsorption and Interface Phenomena
The interactions of quinoline carboxylic acids with surfaces are critical in applications ranging from environmental remediation to materials science. Studies on the adsorption of quinmerac (B26131) (a related chlorinated methylquinoline carboxylic acid) onto clay minerals provide significant insight into the likely behavior of this compound. cambridge.org
The adsorption mechanism is highly dependent on the surface chemistry of the adsorbent and the pH of the medium. On homoionic montmorillonite (B579905) clays, the adsorption of quinmerac was found to be driven by the protonation of the quinoline nitrogen atom by acidic water molecules coordinated to exchangeable metal cations (like Fe³⁺ and Al³⁺) on the clay surface. cambridge.org The acidity of the surface dictates the extent of adsorption; for example, Fe-clay, being more acidic, shows a much higher affinity for the molecule than Al- or K-clays. cambridge.org
The shape of the adsorption isotherm also provides mechanistic clues. A high-affinity, H-type isotherm was observed for adsorption on Fe-clay, indicating nearly complete removal of the molecule from dilute solutions. cambridge.org In contrast, an S-type isotherm on Al- and K-clays suggests competition between the quinoline molecule and solvent molecules for adsorption sites. cambridge.org On surfaces with cations capable of forming coordination complexes, such as Cu²⁺, adsorption can be significantly enhanced through direct complexation with the nitrogen atom and/or the carboxylate group. cambridge.org These findings highlight that the adsorption of this compound is a complex phenomenon governed by acid-base interactions, complexation, and surface competition. General studies on carboxylic acid binding to metal oxide surfaces also confirm that such interactions are highly pH-dependent, with carboxylates often desorbing in neutral to basic aqueous solutions. chemrxiv.org
| Clay Type (Saturating Cation) | Adsorption Effectiveness | Proposed Mechanism | Isotherm Type | Reference |
|---|---|---|---|---|
| Fe-montmorillonite | High | Protonation of quinoline N by acidic surface water | H-type | cambridge.org |
| Al-montmorillonite | Moderate | Protonation of quinoline N by acidic surface water | S-type | cambridge.org |
| K-montmorillonite | Moderate | Protonation of quinoline N by acidic surface water | S-type | cambridge.org |
| Cu-montmorillonite | High | Formation of a Cu-quinoline complex | Not specified | cambridge.org |
| Na-montmorillonite | Ineffective | Surface water not acidic enough for protonation | No adsorption | cambridge.org |
| Ca-montmorillonite | Ineffective | Surface water not acidic enough for protonation | No adsorption | cambridge.org |
Computational Modeling of Non-covalent Interactions
Computational chemistry provides powerful tools for modeling and understanding the non-covalent interactions that govern the behavior of molecules like this compound. Methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict binding affinities and modes of interaction with biological targets or synthetic receptors. nih.gov
Molecular docking simulations can be used to place this compound into the active site of a protein or a synthetic host. These simulations calculate the most favorable binding pose and estimate the binding energy, breaking it down into contributions from different types of non-covalent forces. For example, a docking study of related quinoline derivatives against the P-glycoprotein transporter revealed significant binding affinities driven by both hydrophobic interactions and specific hydrogen bonds with amino acid residues in the binding pocket. nih.gov Such studies can predict key interactions, such as hydrogen bonds between the carboxylic acid group and residues like tyrosine or lysine, and π-stacking between the quinoline ring and aromatic residues like phenylalanine.
QSAR models establish a mathematical relationship between the chemical structure of a molecule and its activity. nih.gov By calculating various 2D and 3D molecular descriptors (e.g., molecular weight, polarity, surface area, electronic properties), these models can predict the binding affinity or inhibitory activity of new derivatives before they are synthesized, guiding the design of more potent molecules. nih.gov
| Interaction Type | Description | Typical Energy (kcal/mol) | Relevance to this compound |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a H atom (on O or N) and an electronegative atom (O, N). | -3 to -10 | Key interaction for the carboxylic acid and quinoline N. |
| π-π Stacking | Interaction between aromatic rings. Can be parallel-displaced, edge-to-face, or T-shaped. | -1 to -5 | Stabilizing interaction involving the quinoline ring system. |
| Hydrophobic | Tendency of nonpolar groups to aggregate in aqueous solution. | Variable | Important for binding in biological pockets. |
| Cation-π | Interaction between a cation and the face of an aromatic ring. | -5 to -20 | Possible interaction of the quinoline ring with metal ions or protonated amines. |
Conclusion and Future Research Directions for 2 Methylquinoline 7 Carboxylic Acid
Summary of Key Research Achievements and Contributions
Research into quinoline (B57606) derivatives has established them as significant synthons for compounds with biological importance. researchgate.net Within this class, 2-methylquinoline-7-carboxylic acid and its related structures have been investigated for their potential in medicinal chemistry. Notably, quinoline carboxylic acid derivatives are recognized for a wide range of pharmacological activities. researchgate.net
One of the key areas of achievement has been in the development of novel compounds with potential therapeutic applications. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid, a structurally related compound, have been synthesized and identified as novel histone deacetylase (HDAC) inhibitors with significant anticancer properties. nih.gov These compounds have shown potent activity in inhibiting cancer cell growth and inducing apoptosis. nih.gov While not directly focused on the 7-carboxylic acid isomer, this research highlights the potential of the broader quinoline carboxylic acid scaffold in developing new therapeutic agents.
Furthermore, the synthesis of various quinoline carboxylic acid derivatives has been a significant area of research, with numerous methods developed to create these important structures. researchgate.net The inherent reactivity of the quinoline nucleus and the carboxylic acid group allows for a diverse range of chemical modifications, leading to the creation of extensive compound libraries for biological screening.
Identified Research Gaps and Challenges in this compound Chemistry
Despite the progress, significant research gaps and challenges remain in the chemistry of this compound. A primary challenge lies in its synthesis. While general methods for quinoline-4-carboxylic acids like the Doebner and Pfitzinger reactions are well-known, these are not always efficient for producing specific isomers like the 7-carboxylic acid derivative. researchgate.net These methods can sometimes result in poor yields or require harsh reaction conditions, including the use of toxic and corrosive catalysts. researchgate.net
A significant gap is the limited availability of detailed studies specifically on this compound compared to its other isomers, such as the 4- and 6-carboxylic acids. sci-hub.senih.gov Much of the existing literature focuses on the broader class of quinoline carboxylic acids, and findings are often generalized. There is a need for more focused research on the unique properties and reactivity of the 7-substituted isomer.
Another challenge is the need for more environmentally friendly and efficient synthesis methods. Traditional methods often involve multiple steps and the use of hazardous reagents. google.com Developing greener synthetic routes with higher atom economy and lower environmental impact is a crucial area for future research. Furthermore, for specific applications, controlling the regioselectivity of reactions to produce the desired 7-carboxylic acid isomer over others can be a significant hurdle. sci-hub.se
Emerging Trends and Potential New Avenues for Application
An emerging trend in the field of quinoline carboxylic acids is their application as scaffolds for targeted therapies. The success of related compounds as HDAC inhibitors suggests a promising avenue for this compound derivatives in cancer therapy. nih.gov Further exploration in this area could involve modifying the core structure to enhance selectivity for specific HDAC isoforms, potentially leading to more effective and less toxic anticancer drugs. nih.gov
Another potential application is in the development of new antimicrobial and antifungal agents. Quinoline-based compounds have a known history of use as anti-malarial drugs, and there is ongoing interest in their potential to combat a broad spectrum of pathogens. researchgate.net Research into novel quinoline-2-carboxylic acid derivatives has already shown promising antimicrobial activity. ajchem-a.com This suggests that this compound could serve as a valuable starting point for the design and synthesis of new anti-infective agents.
The fluorescent properties of some quinoline derivatives also open up possibilities for their use in material science and as bio-imaging agents. cymitquimica.com Research into the specific photophysical properties of this compound and its derivatives could lead to the development of novel sensors, probes, or imaging agents for biological systems.
Prospective Methodological Advancements in Synthesis and Characterization
Future research is likely to focus on developing more advanced and efficient methods for the synthesis and characterization of this compound. One prospective advancement is the use of microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of some quinoline-4-carboxylic acid derivatives. researchgate.net Applying this methodology to the synthesis of the 7-carboxylic acid isomer could lead to more efficient and scalable production.
In terms of characterization, advanced spectroscopic and crystallographic techniques will continue to be crucial. Techniques such as 2D NMR, LC-MS, and X-ray crystallography provide detailed structural information that is essential for understanding the properties and reactivity of these compounds. researchgate.netbldpharm.com The use of high-throughput screening methods could also accelerate the discovery of new derivatives with desirable biological activities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-methylquinoline-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with β-keto esters, followed by oxidation. Key parameters include:
- Catalysts : Use of polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) to promote cyclization .
- Temperature : Optimal cyclization occurs at 120–140°C, with higher temperatures risking decarboxylation .
- Oxidation : Post-cyclization oxidation with KMnO₄ or CrO₃ under acidic conditions to introduce the carboxylic acid moiety .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include a deshielded carboxylic proton (δ ~12–13 ppm) and methyl group resonance (δ ~2.5 ppm). Quinoline ring protons appear as multiplet clusters between δ 7.5–9.0 ppm .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 202.0874 (C₁₂H₁₁NO₂⁺) .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30). Monitor at 254 nm .
- TLC : Silica gel GF254, eluent = ethyl acetate/hexane (1:1); Rf ~0.3 under UV 254 nm .
- Elemental Analysis : Acceptable tolerance ≤0.4% for C, H, N .
Advanced Research Questions
Q. How can researchers address low regioselectivity during the synthesis of this compound derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 7-position to bias cyclization .
- Microwave-Assisted Synthesis : Reduces side reactions by shortening reaction time (e.g., 30 min vs. 6 hours) .
- Computational Modeling : Use DFT calculations to predict transition states and optimize substituent placement .
Q. What strategies mitigate degradation of this compound under ambient storage conditions?
- Methodological Answer :
- Hygroscopicity Management : Store in desiccators with silica gel or molecular sieves. Avoid prolonged exposure to humidity (>60% RH) .
- Light Sensitivity : Use amber vials and conduct stability studies under ICH Q1A guidelines (25°C/60% RH for 6 months) .
- Degradation Pathways : Monitor for decarboxylation products via LC-MS; major degradation product identified as 2-methylquinoline .
Q. How should researchers resolve contradictions in reported spectroscopic data for quinoline-carboxylic acid derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across NIST Chemistry WebBook , PubChem , and experimental replicates.
- Isotopic Labeling : Use ¹³C-labeled analogs to confirm assignment of ambiguous signals in crowded NMR regions .
- Collaborative Studies : Share raw data via platforms like Zenodo to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
